molecular formula C17H18N6O3 B2530596 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921582-95-8

8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2530596
CAS No.: 921582-95-8
M. Wt: 354.37
InChI Key: RFGCYTGIYUNZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of 1,2,4-Triazole Derivatives: A study outlined the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with antimicrobial activities. These compounds exhibited good to moderate activities against test microorganisms, showcasing the potential of 1,2,4-triazole derivatives in antimicrobial applications (H. Bektaş et al., 2007).

Antitumor Properties

  • Potential Anti-Tumor Agents: Another study presented the synthesis of triazine and triazepine derivatives from an intermediate compound, demonstrating their efficacy as potential anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).

Antimicrobial and Antibacterial Activity

  • Antibacterial Activity of Triazino Benzothiazole Derivatives: A research focused on synthesizing 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones showed these compounds had screened antibacterial activity, indicating the versatility of triazole derivatives in developing new antibacterial agents (S. Vartale et al., 2008).

Synthesis and Biological Activity

  • Synthesis and Biological Activities of Heterocycles: The creation of novel heterocycles, such as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, and their examination for biological activities, including antitumor activity and vascular relaxing effects, further underscore the potential of triazole derivatives in medicinal chemistry (T. Ueda et al., 1987).

Properties

IUPAC Name

8-(4-ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-4-22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-6-8-11(9-7-10)26-5-2/h6-9H,4-5H2,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGCYTGIYUNZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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